An In-depth Technical Guide to 4-(4-Morpholinobutylthio)phenol
An In-depth Technical Guide to 4-(4-Morpholinobutylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Morpholinobutylthio)phenol, commonly referred to as MoTP, is a specialized research chemical notable for its application in the study of cell regeneration, particularly in zebrafish models. This technical guide provides a comprehensive overview of MoTP, including its chemical properties, a detailed synthesis protocol, its mechanism of action, and established experimental procedures for its use in biological research. The information is intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their studies.
Chemical Profile
4-(4-Morpholinobutylthio)phenol is a phenol derivative containing a morpholine moiety linked by a butylthioether chain. This structure is central to its biological activity.
| Property | Value | Reference |
| IUPAC Name | 4-((4-morpholinobutyl)thio)phenol | |
| Synonyms | MoTP, (2-morpholinobutyl)-4-thiophenol | [1][2] |
| CAS Number | 57055-82-0 | |
| Molecular Formula | C₁₄H₂₁NO₂S | |
| Molecular Weight | 267.4 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and ethanol. Limited solubility in water. | [3] |
Synthesis Protocol
While a specific, publicly available, step-by-step synthesis protocol for 4-(4-Morpholinobutylthio)phenol is not detailed in the primary research literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of thioethers and the synthesis of analogous compounds. The following is a generalized, two-step proposed synthesis:
Step 1: Synthesis of 4-(4-bromobutyl)morpholine
This intermediate can be synthesized by reacting morpholine with an excess of 1,4-dibromobutane.
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Reactants: Morpholine, 1,4-dibromobutane
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Solvent: A polar aprotic solvent such as acetonitrile or DMF.
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Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours. A base, such as potassium carbonate, may be added to neutralize the HBr formed during the reaction.
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Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-(4-Morpholinobutylthio)phenol
The final product is synthesized by the reaction of 4-mercaptophenol with the previously synthesized 4-(4-bromobutyl)morpholine via a nucleophilic substitution reaction.
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Reactants: 4-mercaptophenol, 4-(4-bromobutyl)morpholine
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Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the thiol group of 4-mercaptophenol, forming a more nucleophilic thiolate.
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Solvent: A polar aprotic solvent like DMF or acetonitrile.
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Conditions: The reaction is typically stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-(4-Morpholinobutylthio)phenol.
Mechanism of Action: Tyrosinase-Dependent Cytotoxicity
The selective cytotoxicity of MoTP against melanocytes is contingent upon the enzymatic activity of tyrosinase, an enzyme highly expressed in these cells.[2] The proposed mechanism involves the bioactivation of MoTP into a toxic species.
Caption: Tyrosinase-mediated bioactivation of MoTP leading to melanocyte apoptosis.
The phenol group of MoTP is a substrate for tyrosinase, which hydroxylates the position ortho to the hydroxyl group, followed by oxidation to form a highly reactive ortho-quinone derivative.[2] This ortho-quinone is a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and apoptosis. Additionally, the redox cycling of the quinone can generate reactive oxygen species (ROS), inducing oxidative stress and further contributing to cytotoxicity.
Experimental Protocols: Zebrafish Melanocyte Ablation and Regeneration
MoTP is a valuable tool for studying melanocyte regeneration in zebrafish larvae. The following protocols are based on methodologies described in the primary literature.[1][3]
Zebrafish Maintenance and Embryo Collection
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Zebrafish (Danio rerio) are maintained in a controlled environment with a 14-hour light/10-hour dark cycle at 28.5°C.
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Embryos are collected after natural spawning and raised in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C.
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To prevent pigment formation in non-melanocyte cells, the E3 medium can be supplemented with 0.003% 1-phenyl-2-thiourea (PTU) from 24 hours post-fertilization (hpf).
Melanocyte Ablation with MoTP
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A stock solution of MoTP is prepared in dimethyl sulfoxide (DMSO).
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Zebrafish larvae are treated with MoTP in E3 medium at a final concentration typically ranging from 25 to 50 µM.[3] The optimal concentration should be determined empirically to maximize melanocyte ablation while minimizing general toxicity.
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The treatment period is typically from 24 hpf to 72 hpf to target developing melanocytes.[1]
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Following treatment, the larvae are washed thoroughly with fresh E3 medium to remove any residual MoTP.
Analysis of Melanocyte Regeneration
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After MoTP washout, larvae are maintained in fresh E3 medium.
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Melanocyte regeneration is monitored daily. The number of regenerated melanocytes in specific regions (e.g., dorsal, lateral, and ventral stripes) can be quantified using a dissecting microscope.
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Regeneration is typically observed over a period of 4-5 days following MoTP removal.[1]
Experimental Workflow Diagram
Caption: Workflow for zebrafish melanocyte ablation and regeneration studies using MoTP.
Quantitative Data Summary
The following table summarizes quantitative data from a key study on MoTP-induced melanocyte ablation and regeneration in zebrafish.[1]
| Parameter | Untreated Control | MoTP-Treated |
| MoTP Concentration | N/A | 50 µM (14 µg/ml) |
| Treatment Duration | N/A | 14 - 72 hpf |
| Average Melanocyte Count at 9 dpf | ~460 | ~350-400 |
| Regeneration Efficiency | N/A | Fails to regenerate the majority of ventral yolk sac melanocytes. |
Signaling Pathways in Melanocyte Regeneration
The regeneration of melanocytes following MoTP-induced ablation is not a spontaneous process but is governed by specific signaling pathways that control the activation and differentiation of melanocyte stem cells (MSCs).
Requirement of Kit Signaling
The Kit receptor tyrosine kinase signaling pathway is essential for larval melanocyte regeneration.[2] The ligand for the Kit receptor, Kit ligand (Kitl), is crucial for the survival, proliferation, and migration of melanoblasts, the precursors to melanocytes.
Role of ErbB Signaling in MSC Establishment
The ErbB receptor tyrosine kinase signaling pathway is critical for the establishment of the adult melanocyte stem cell population that is responsible for regenerating the larval melanocytes.[4] Inhibition of ErbB signaling during early development prevents the formation of a functional MSC pool, thereby impairing the ability of the larvae to regenerate melanocytes after ablation.
Caption: Key signaling pathways in melanocyte regeneration from stem cells.
Conclusion
4-(4-Morpholinobutylthio)phenol is a powerful and specific tool for the chemical ablation of melanocytes in zebrafish. Its tyrosinase-dependent mechanism of action ensures high specificity for this cell type. The ability to induce a controlled loss of melanocytes provides a robust model for studying the fundamental processes of stem cell-mediated regeneration, including the roles of key signaling pathways such as Kit and ErbB. This technical guide provides a foundational resource for researchers aiming to incorporate MoTP into their experimental designs for investigating cell regeneration and related cellular and developmental processes.
